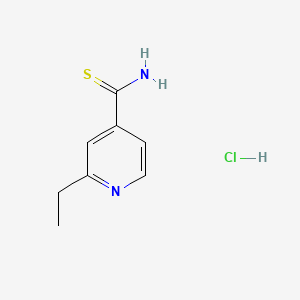

Ethionamide hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

CAS 编号 |

3684-73-9 |

|---|---|

分子式 |

C8H11ClN2S |

分子量 |

202.71 g/mol |

IUPAC 名称 |

2-ethylpyridine-4-carbothioamide;hydrochloride |

InChI |

InChI=1S/C8H10N2S.ClH/c1-2-7-5-6(8(9)11)3-4-10-7;/h3-5H,2H2,1H3,(H2,9,11);1H |

InChI 键 |

YNKSYHUKAKUZAR-UHFFFAOYSA-N |

规范 SMILES |

CCC1=NC=CC(=C1)C(=S)N.Cl |

产品来源 |

United States |

Foundational & Exploratory

Ethionamide hydrochloride prodrug activation by EthA monooxygenase

An In-depth Technical Guide to the Prodrug Activation of Ethionamide by the EthA Monooxygenase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethionamide (ETH) is a critical second-line thioamide drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is entirely dependent on its bio-activation within Mycobacterium tuberculosis (Mtb). The primary activating enzyme is EthA (Rv3854c), a flavin-dependent Baeyer-Villiger monooxygenase. The expression of this enzyme is tightly regulated by a transcriptional repressor, EthR (Rv3855), which belongs to the TetR/CamR family. Low intrinsic expression of EthA, controlled by EthR, necessitates high clinical doses of ethionamide, often leading to severe side effects and patient non-compliance. Consequently, the EthA/EthR system represents a key therapeutic checkpoint and a target for adjunct therapies aimed at boosting ethionamide's potency. This guide provides a detailed overview of the activation pathway, the regulatory mechanisms, quantitative data on enzyme kinetics and drug susceptibility, and the experimental protocols used to investigate this critical system.

The Biochemical Pathway of Ethionamide Activation

Ethionamide itself is not bactericidal. Its activation is an oxidative process catalyzed by the FAD-containing monooxygenase, EthA, which requires NADPH and O₂ as co-substrates.

-

Initial Oxidation: EthA catalyzes the S-oxidation of the thioamide group of ethionamide, converting it to ethionamide-S-oxide (ETH-SO).[1][2] This is a critical first step in the activation cascade.

-

Formation of Reactive Intermediates: ETH-SO is subsequently oxidized further by EthA.[1] A proposed mechanism suggests that ETH-SO reacts with peroxide in a formal [2+2] cycloaddition to form an unstable dioxetane intermediate.[3] This intermediate decomposes, leading to the formation of highly reactive radical species, such as an iminoyl radical.[3] An earlier hypothesis involving a sulfinic acid intermediate is now considered less likely.[1][3]

-

Target Inhibition: The reactive ethionamide species forms a covalent adduct with the NAD⁺ cofactor.[4] This ETH-NAD adduct is the ultimate active drug form and is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[5] InhA is a vital enzyme in the FAS-II (fatty acid synthase-II) system, which is responsible for the synthesis of mycolic acids, the essential and characteristic lipid components of the mycobacterial cell wall.[5]

-

Cellular Consequence: By inhibiting InhA, the ETH-NAD adduct blocks mycolic acid biosynthesis, compromising the integrity of the cell wall, leading to bacterial death.[5]

It is noteworthy that other enzymes, such as the monooxygenase MymA (Rv3083), have been shown to play a secondary, additive role in ethionamide activation, providing an alternative but less efficient pathway.[6][7]

Genetic Regulation via the EthA/EthR System

The potency of ethionamide is fundamentally limited by the amount of active EthA enzyme present in the cell. The ethA and ethR genes are located adjacent to each other on the Mtb chromosome in a divergent operon, sharing an intergenic promoter region.[8]

-

EthR Repression: EthR functions as a transcriptional repressor.[9] In its native state, EthR forms dimers which then cooperatively assemble into a homo-octamer that binds to a specific, unusually long 55-base-pair operator sequence within the shared ethA-ethR promoter region.[9] This binding physically obstructs the transcriptional machinery, repressing the expression of both ethA and ethR.[8][9]

-

Boosting Activation by Inhibiting EthR: The low basal expression of EthA due to EthR repression is a primary reason for the high minimum inhibitory concentration (MIC) of ethionamide. This has led to the development of "booster" molecules—small-molecule inhibitors that bind to EthR and induce a conformational change that prevents it from binding to its DNA operator.[10][11] This de-represses ethA transcription, increases the concentration of EthA enzyme, enhances ethionamide activation, and dramatically lowers the MIC (i.e., increases potency).[4]

The following diagram illustrates the regulatory and activation pathways.

References

- 1. Optimization of the conventional minimum inhibitory concentration method for drug susceptibility testing of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ld.ru [ld.ru]

- 5. Human Flavin-Containing Monooxygenase 2.1 Catalyzes Oxygenation of the Antitubercular Drugs Thiacetazone and Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. rsc.org [rsc.org]

- 8. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 9. Revisiting the susceptibility testing of Mycobacterium tuberculosis to ethionamide in solid culture medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dilemmas with ethionamide susceptibility testing of Mycobacterium tuberculosis: A microbiologist & physician's nightmare - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Ethionamide hydrochloride inhibition of mycolic acid synthesis

An In-depth Technical Guide on the Inhibition of Mycolic Acid Synthesis by Ethionamide Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethionamide (ETH) is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its bactericidal activity stems from its function as a prodrug that, once activated, specifically inhibits the synthesis of mycolic acids, essential and unique components of the mycobacterial cell wall. This guide provides a detailed examination of the molecular mechanism of this compound, from its activation pathway to the inhibition of its target, the enoyl-acyl carrier protein reductase (InhA). It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

Ethionamide is a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its antimicrobial effect.[1] The mechanism is a multi-step process that ultimately disrupts the Fatty Acid Synthase-II (FAS-II) system, which is responsible for the elongation of long-chain fatty acids that form mycolic acids.[2]

The key steps are:

-

Activation: Ethionamide is activated by the NADPH-specific flavin adenine dinucleotide (FAD)-containing monooxygenase, EthA.[3] The expression of the ethA gene is negatively regulated by a transcriptional repressor, EthR.[2][3]

-

Adduct Formation: The activated form of ethionamide is a reactive species that subsequently reacts with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent ETH-NAD adduct.[2]

-

Target Inhibition: This ETH-NAD adduct specifically binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[4] InhA is a critical enzyme in the FAS-II cycle, responsible for reducing double bonds during the elongation of fatty acid chains.[2][5]

-

Disruption of Mycolic Acid Synthesis: The inhibition of InhA halts the elongation of the meromycolate chain, a precursor to mycolic acids.[6] This disruption prevents the formation of mature mycolic acids, compromising the integrity of the mycobacterial cell wall, leading to loss of acid-fastness and eventual cell death.[4]

Signaling Pathway: Ethionamide Activation and InhA Inhibition

Caption: Ethionamide activation by EthA and subsequent inhibition of InhA.

Data Presentation: Quantitative Inhibitory Activity

The efficacy of ethionamide and its activated form has been quantified in various studies. The following tables summarize key inhibitory concentrations against whole cells and the target enzyme, InhA.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ethionamide against M. tuberculosis

| Strain / Condition | MIC₅₀ (μg/mL) | MIC₅₀ (μM) | Assay Method | Reference |

|---|---|---|---|---|

| M. tuberculosis H37Rv | 1.0 | 6.0 | 7H9 Broth | [4] |

| M. tuberculosis Erdman | 1.0 | 6.0 | 7H9 Broth | [4] |

| M. tuberculosis CDC1551 | 0.5 | 3.0 | 7H9 Broth | [4] |

| M. tuberculosis Clinical Isolates (Range) | 2.5 - 5.0 | 15.0 - 30.1 | Sensititre MycoTB | [2] |

| M. tuberculosis (Breakpoint) | 80 | 481.2 | L-J Medium (MIC) | [1][7] |

| M. tuberculosis (Breakpoint) | 40 | 240.6 | L-J Medium (PST) |[1] |

MIC₅₀: Minimum inhibitory concentration required to inhibit 50% of growth. PST: Proportion Sensitivity Testing.

Table 2: InhA Inhibition and Binding Affinity

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| IC₅₀ (ETH-NAD Adduct vs. Wild-Type InhA) | Markedly Inhibitory | Standard Assay | [4] |

| IC₅₀ (ETH-NAD Adduct vs. InhA S94A mutant) | 17x higher than Wild-Type | Standard Assay | [4] |

| Kᵢ (ETH-NAD Adduct vs. InhA S94A mutant) | 30x higher than Wild-Type | Standard Assay | [4] |

| Kₘ (NADH for Wild-Type InhA) | Not Specified | Standard Assay | [4] |

| Kₘ (NADH for InhA S94A mutant) | 5x higher than Wild-Type | Standard Assay |[4] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kₘ: Michaelis constant.

Experimental Protocols

Protocol: Mycolic Acid Synthesis Inhibition Assay

This protocol is based on the methodology of assessing the incorporation of a radiolabeled precursor into mycolic acids.[6][8]

Objective: To determine the effect of ethionamide on mycolic acid biosynthesis in whole M. tuberculosis cells.

Materials:

-

M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase.

-

Middlebrook 7H9 broth supplemented with OADC.

-

This compound stock solution.

-

[1,2-¹⁴C]acetic acid (sodium salt).

-

Saponification reagent (15% tetrabutylammonium hydroxide).

-

Acidification reagent (2 M HCl).

-

Extraction solvents: Dichloromethane, Diethyl ether, Methanol.

-

TLC plates (silica gel 60).

-

TLC developing solvent (e.g., petroleum ether:acetone 95:5, v/v).

-

Phosphorimager or autoradiography film.

Procedure:

-

Grow M. tuberculosis in 7H9 broth to an OD₆₀₀ of ~0.6-0.8.

-

Aliquot the culture into separate flasks. Treat experimental flasks with desired concentrations of ethionamide (e.g., 1x, 5x, 10x MIC). Include a drug-free control (DMSO vehicle).

-

Incubate the cultures at 37°C for 6-10 hours.

-

Add [1,2-¹⁴C]acetic acid (e.g., 1 µCi/mL) to each flask and continue incubation for another 8-12 hours.

-

Harvest the cells by centrifugation. Wash the cell pellet with PBS.

-

Extract total lipids from the cell pellet.

-

To isolate mycolic acids, saponify the delipidated cells overnight at 100°C.

-

After cooling, acidify the samples with HCl and extract the fatty acids (including mycolic acids) with diethyl ether.

-

Prepare fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) by treating with diazomethane or another suitable methylating agent.

-

Normalize samples by counts per minute (CPM) or by initial cell density.

-

Spot the extracted MAMEs onto a silica TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate different classes of mycolic acids (alpha-, methoxy-, keto-).

-

Dry the plate and expose it to a phosphor screen or autoradiography film.

-

Analyze the resulting image to quantify the reduction in radiolabel incorporation into mycolic acids in the ethionamide-treated samples compared to the control.

Protocol: Ethionamide Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of ethionamide.

Objective: To determine the minimum concentration of ethionamide that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis inoculum, standardized to a McFarland standard.

-

Middlebrook 7H9 broth with OADC supplement.

-

96-well microtiter plates.

-

Ethionamide stock solution.

-

Resazurin solution (for viability staining).

Procedure:

-

Prepare serial twofold dilutions of ethionamide in 7H9 broth in a 96-well plate. Typical concentration ranges for testing are 0.06 to 64 µg/mL.

-

Include a positive control well (no drug) and a negative control well (no bacteria).

-

Add the standardized M. tuberculosis inoculum to each well (except the negative control) to a final volume of 200 µL.

-

Seal the plate and incubate at 37°C for 7-14 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

-

Determine the MIC: The MIC is the lowest concentration of ethionamide that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

Workflow: Investigating Ethionamide's Impact on Mycolic Acid Synthesis

Caption: Experimental workflow for radiolabeling-based mycolic acid assay.

Mechanisms of Resistance

Understanding resistance is crucial for drug development. Resistance to ethionamide primarily arises from mutations that either prevent its activation or alter its target.[9]

-

Impaired Activation: Mutations in the ethA gene are a major cause of resistance.[10] These mutations can lead to a non-functional or less efficient EthA enzyme, preventing the conversion of ethionamide from its prodrug form to its active state.

-

Regulatory Upregulation: Overexpression or mutations in the ethR gene, the repressor of ethA, can lead to decreased expression of EthA, also resulting in impaired drug activation.[9]

-

Target Modification: Mutations in the inhA gene (both in the coding sequence and the promoter region) can confer resistance.[11] Mutations in the coding region may reduce the binding affinity of the ETH-NAD adduct to the InhA enzyme.[4] Mutations in the promoter region can cause overexpression of InhA, leading to a titration effect where the amount of target enzyme overwhelms the amount of activated inhibitor.[12]

Logical Relationship: Ethionamide Resistance Mechanisms

Caption: Relationship between gene mutations and ethionamide resistance.

References

- 1. Dilemmas with ethionamide susceptibility testing of Mycobacterium tuberculosis: A microbiologist & physician's nightmare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Activation of the pro-drug ethionamide is regulated in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]

- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mycothiol biosynthesis is essential for ethionamide susceptibility in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Revisiting the susceptibility testing of Mycobacterium tuberculosis to ethionamide in solid culture medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of ethionamide and isoxyl on mycolic acid synthesis in Mycobacterium tuberculosis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Correlation of inhA mutations and ethionamide susceptibility: Experience from national reference center for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ethA, inhA, and katG Loci of Ethionamide-Resistant Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure of Ethionamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Ethionamide hydrochloride, a crucial second-line antitubercular drug. This document details the crystallographic data, experimental protocols for structure determination, and an overview of the drug's mechanism of action, presented in a format tailored for researchers and professionals in the field of drug development.

Introduction

Ethionamide, a thioamide derivative of isonicotinic acid, is a vital component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its efficacy is intrinsically linked to its solid-state properties, with the hydrochloride salt being a common pharmaceutical form. Understanding the precise three-dimensional arrangement of atoms in the this compound crystal lattice is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for formulation development and therapeutic effectiveness. This guide synthesizes the available crystallographic data and methodologies to provide a detailed structural understanding of this important active pharmaceutical ingredient (API).

Crystallographic Data

The definitive crystal structure of this compound was reported by De la Chappelle et al. (1970). The crystallographic data, essential for understanding the molecular packing and intermolecular interactions, are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.87(2) Å |

| b | 16.90(3) Å |

| c | 7.72(2) Å |

| α | 90° |

| β | 115.8(3)° |

| γ | 90° |

| Volume | 1041 ų |

| Z | 4 |

| Calculated Density | 1.42 g/cm³ |

| R-factor | 0.098 |

Table 1: Crystallographic data for this compound.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis. The following sections outline the detailed methodologies typically employed in such an analysis.

Synthesis and Crystallization of this compound

Single crystals of this compound suitable for X-ray diffraction analysis can be obtained through controlled crystallization techniques. A common method involves the following steps:

-

Dissolution: Ethionamide free base is dissolved in a suitable organic solvent, such as ethanol or methanol.

-

Protonation: A stoichiometric amount of hydrochloric acid (in a suitable solvent, e.g., ethanol) is added to the Ethionamide solution. The addition is performed dropwise with constant stirring to ensure uniform protonation and salt formation.

-

Crystallization: The resulting solution of this compound is then subjected to slow evaporation at a constant temperature. This gradual removal of the solvent allows for the formation of well-ordered, single crystals of the hydrochloride salt. Alternative methods like vapor diffusion or cooling crystallization can also be employed to optimize crystal quality.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

The core of the crystal structure analysis is the collection of X-ray diffraction data from a single crystal. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections.

-

Data Processing: The intensities and positions of these reflections are recorded by a detector. This raw data is then processed to correct for experimental factors and to yield a set of structure factors, which are essential for the subsequent structure solution.

Structure Solution and Refinement

The final step is to translate the diffraction data into a three-dimensional atomic model of the molecule.

-

Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This can be achieved using direct methods or Patterson methods.

-

Model Building: From the electron density map, the positions of the individual atoms in the this compound molecule are determined, and a preliminary structural model is built.

-

Structure Refinement: The initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed structure factors, resulting in a final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit.

Mechanism of Action of Ethionamide

Ethionamide is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The following diagram illustrates the key steps in its mechanism of action.

As depicted, Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA, a monooxygenase. The resulting activated form, a sulfoxide metabolite, then targets and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA. This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a waxy, impermeable barrier. By inhibiting InhA, Ethionamide disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Experimental Workflow for Crystal Structure Analysis

The logical flow of determining the crystal structure of a compound like this compound is summarized in the following diagram.

This workflow begins with the chemical synthesis and crystallization of the target compound. A suitable single crystal is then selected for X-ray diffraction analysis. The collected diffraction data is processed and used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.

An In-depth Technical Guide to the Chemical Properties and Solubility of Ethionamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility characteristics of ethionamide hydrochloride, a crucial second-line antitubercular agent. The information presented herein is intended to support research, development, and formulation activities involving this important pharmaceutical compound.

Core Chemical Properties

Ethionamide and its hydrochloride salt are yellow crystalline solids. The hydrochloride form enhances the aqueous solubility of the parent compound, a critical factor for pharmaceutical formulation and bioavailability. Key physicochemical properties are summarized in the tables below.

| Property | Ethionamide | This compound | Reference |

| Molecular Formula | C₈H₁₀N₂S | C₈H₁₁ClN₂S | [1][2] |

| Molecular Weight | 166.24 g/mol | 202.70 g/mol | [1][2] |

| Melting Point | 164-166 °C (decomposes) | Not explicitly stated, but derived from the base | [3] |

| Appearance | Yellow crystalline powder | Yellow crystalline powder | [1] |

| pKa | ~4.37 (for the pyridine nitrogen) | Not explicitly stated, but related to the basicity of the pyridine nitrogen | [4] |

| LogP | 0.3699 - 1.1 | Not explicitly stated | [1][2] |

Solubility Profile

The solubility of ethionamide and its hydrochloride salt is a critical determinant of its biopharmaceutical properties. Ethionamide itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability. The formation of the hydrochloride salt is a common strategy to improve the aqueous solubility of such compounds.

| Solvent | Ethionamide Solubility | This compound Solubility | Reference |

| Water | Practically insoluble (< 1 mg/mL) | Data not precisely quantified, but expected to be higher than the free base. | [5][6] |

| Ethanol | 17 mg/mL | Soluble | [5][7] |

| Methanol | Soluble | Soluble | [7] |

| DMSO | 33 mg/mL | Soluble | [5] |

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Ethionamide is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Caption: Ethionamide's activation and inhibitory pathway.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in aqueous media using the widely accepted shake-flask method.

Materials:

-

This compound powder

-

Purified water (or relevant buffer solutions, e.g., pH 1.2, 4.5, 6.8)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Calibrated analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the aqueous medium. The excess solid should be visually apparent.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Separate the dissolved drug from any remaining solid by centrifugation or filtration.

-

Dilute the clear supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of ethionamide or HPLC).

-

Calculate the solubility by correcting for the dilution factor.

Caption: Workflow for solubility determination.

In Vitro InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of the InhA enzyme, the molecular target of activated ethionamide.

Materials:

-

Purified recombinant InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable InhA substrate

-

Ethionamide (and an activating system if direct inhibition by the activated form is to be measured)

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

96-well UV-transparent microplates

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor (activated ethionamide) in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADH, and the inhibitor solution to each well. Include control wells without the inhibitor.

-

Initiate the reaction by adding the InhA enzyme to each well.

-

Immediately after adding the enzyme, add the substrate (DD-CoA) to start the reaction.

-

Monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD⁺, which is proportional to InhA activity.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Analysis of Mycolic Acid Synthesis Inhibition

This protocol describes a method to assess the impact of ethionamide on mycolic acid biosynthesis in M. tuberculosis using radiolabeling and thin-layer chromatography (TLC).

Materials:

-

M. tuberculosis culture

-

Middlebrook 7H9 broth or other suitable culture medium

-

Ethionamide

-

[¹⁴C]-acetic acid or another suitable radiolabeled precursor

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

TLC plates (silica gel)

-

TLC developing solvent system (e.g., petroleum ether:acetone, 95:5, v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Grow M. tuberculosis to mid-log phase.

-

Expose the bacterial culture to different concentrations of ethionamide for a defined period.

-

Add [¹⁴C]-acetic acid to the cultures and incubate to allow for the incorporation of the radiolabel into newly synthesized fatty acids and mycolic acids.

-

Harvest the bacterial cells by centrifugation.

-

Extract the total lipids from the cell pellets using appropriate organic solvents.

-

Spot the lipid extracts onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system to separate the different lipid species.

-

Dry the TLC plate and visualize the radiolabeled mycolic acids using a phosphorimager or by exposing the plate to autoradiography film.

-

Quantify the inhibition of mycolic acid synthesis by comparing the intensity of the mycolic acid bands in the ethionamide-treated samples to the untreated control.

References

- 1. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Ethionamide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 7. benchchem.com [benchchem.com]

Ethionamide hydrochloride synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Ethionamide Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, a crucial second-line antitubercular agent. The document is intended for researchers, scientists, and professionals involved in drug development and manufacturing.

Synthesis of Ethionamide (Base)

The primary industrial synthesis of ethionamide (2-ethylpyridine-4-carbothioamide) begins with 2-ethyl-4-cyanopyridine. The core of the synthesis is the conversion of the nitrile functional group into a thioamide. This is typically achieved through reaction with a sulfur source, such as an aqueous solution of a sulfide.

Experimental Protocol: Thionation of 2-Ethyl-4-Cyanopyridine

This protocol is a representative method based on analogous chemical transformations described in scientific literature.

-

Reaction Setup: A solution of 2-ethyl-4-cyanopyridine is prepared in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine, within a reaction vessel equipped for heating and stirring.

-

Reagent Addition: An aqueous solution of a sulfiding agent, such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S), is added to the reaction mixture. The addition of elemental sulfur may be required to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 50°C to 80°C and stirred vigorously for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and quenched by pouring it into a large volume of water. This precipitates the crude ethionamide product.

-

Filtration and Washing: The precipitated solid is collected by filtration, washed thoroughly with water to remove inorganic salts and residual solvent, and then dried under vacuum.

Purification of Ethionamide (Base)

The crude ethionamide obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for this purpose.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent is chosen in which ethionamide has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for this purpose.[1]

-

Dissolution: The crude ethionamide is suspended in a minimal amount of the chosen solvent (e.g., ethanol) in an Erlenmeyer flask. The mixture is heated to the solvent's boiling point with stirring until all the solid has dissolved.

-

Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, which is then held at the boiling point for a few minutes.

-

Hot Filtration: The hot solution is filtered through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step must be performed quickly to prevent premature crystallization.

-

Crystallization: The clear filtrate is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and then dried in a vacuum oven to yield pure, yellow crystalline ethionamide.[1]

Synthesis of this compound

The final step is the conversion of the purified ethionamide base into its hydrochloride salt to improve its stability and aqueous solubility. This is a standard acid-base reaction. Anhydrous conditions are often preferred to prevent the formation of hydrates and to maximize yield, as the hydrochloride salt can be soluble in water.[2]

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Purified ethionamide base is dissolved in a suitable anhydrous organic solvent, such as isopropanol or ethyl acetate.

-

Acidification: A solution of anhydrous hydrogen chloride (HCl) in a compatible organic solvent (e.g., HCl in isopropanol or diethyl ether) is added dropwise to the ethionamide solution with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution. The addition is continued until the solution becomes acidic.

-

Precipitation/Crystallization: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The mixture may be stirred at room temperature or cooled to enhance precipitation.

-

Isolation and Drying: The precipitated this compound is collected by filtration, washed with a small amount of the anhydrous solvent to remove any excess HCl or impurities, and dried under vacuum at a controlled temperature to yield the final product.

Visualization of Workflows

Synthesis Pathway

Caption: General synthesis pathway for this compound.

Purification Workflow

Caption: Recrystallization workflow for the purification of Ethionamide.

Data Summary

The following tables summarize key parameters for the synthesis and purification processes. Quantitative values are representative and may vary based on specific experimental conditions and scale.

Table 1: Synthesis and Purification Parameters

| Parameter | Synthesis of Ethionamide Base | Purification (Recrystallization) | Hydrochloride Salt Formation |

| Key Reagents | 2-Ethyl-4-cyanopyridine, NaSH | Crude Ethionamide | Purified Ethionamide, Anhydrous HCl |

| Solvent(s) | DMF, Pyridine | Ethanol, Methanol, Ethyl Acetate | Isopropanol, Ethyl Acetate |

| Temperature | 50 - 80 °C | Boiling point of solvent, then 0-5 °C | Room Temperature or below |

| Typical Yield | 70 - 90% (Crude) | > 85% (Recovery) | > 95% |

| Purity Target | > 90% (Crude) | > 99.5% (HPLC) | > 99.5% (HPLC) |

Table 2: Physical and Chemical Properties

| Property | Ethionamide (Base) | This compound |

| Chemical Formula | C₈H₁₀N₂S | C₈H₁₁ClN₂S |

| Molar Mass | 166.24 g/mol | 202.70 g/mol |

| Appearance | Yellow crystalline powder[1] | White to off-white crystalline solid |

| Melting Point | 164-166 °C (decomposes) | Varies with purity and form |

| Solubility | Sparingly soluble in water, soluble in ethanol[1] | More soluble in water than the base |

References

An In-depth Technical Guide to the Degradation Pathways and Stability of Ethionamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and stability of ethionamide hydrochloride, a crucial second-line antitubercular drug. Understanding the stability of this compound is paramount for the development of robust pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document details the effects of various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, on the integrity of the drug substance.

Core Degradation Pathways and Stability Profile

This compound is susceptible to degradation under various conditions, primarily through hydrolysis and oxidation. Forced degradation studies have shown that the molecule is notably unstable in acidic and alkaline environments and degrades completely in the presence of strong oxidizing agents.[1] Conversely, it exhibits relative stability under neutral, thermal, and photolytic conditions.[1]

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for this compound. The molecule degrades in both acidic and basic media. The extent of degradation is dependent on the concentration of the acid or base and the duration of exposure. One study demonstrated that after exposure to 1.0 N HCl, 87.3% of the drug remained, while exposure to 1.0 N NaOH resulted in 88.9% of the drug remaining under the tested conditions.[2]

Oxidative Degradation

Oxidative stress leads to the complete degradation of this compound.[1] Exposure to hydrogen peroxide (H₂O₂) results in significant degradation, with one study showing that after treatment with 10% hydrogen peroxide, only 84.4% of the drug remained.[2] This susceptibility to oxidation highlights the need for protection from oxidizing agents during formulation and storage.

Photolytic and Thermal Stability

This compound is relatively stable to light and heat.[1] Studies have shown minimal degradation when the drug is exposed to sunlight for 24 hours or heated at 80°C for 120 minutes, with 98.7% and 98.3% of the drug remaining, respectively.[2]

Quantitative Degradation Data

The following table summarizes the quantitative data from forced degradation studies on ethionamide, providing a clear comparison of its stability under different stress conditions.

| Stress Condition | Reagent/Exposure | Percentage of Ethionamide Remained (%) | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 97.6 | [2] |

| 1.0 N HCl | 87.3 | [2] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 98.1 | [2] |

| 1.0 N NaOH | 88.9 | [2] | |

| Oxidative Degradation | 3% H₂O₂ | 90.1 | [2] |

| 10% H₂O₂ | 84.4 | [2] | |

| Photolytic Degradation | Sunlight (24 hours) | 98.7 | [2] |

| Thermal Degradation | 80°C (120 minutes) | 98.3 | [2] |

| Neutral Hydrolysis | Distilled Water | 99.4 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. The following sections outline the protocols for forced degradation studies and the analytical method for quantifying ethionamide and its degradation products.

Forced Degradation Studies Protocol

This protocol describes the general procedure for subjecting this compound to various stress conditions to induce degradation.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 N HCl or 1.0 N HCl.

-

Reflux the mixture for a specified period (e.g., 8 hours).

-

Cool the solution to room temperature and neutralize with an appropriate volume of NaOH of the same normality.

-

Dilute the solution to a final desired concentration with the mobile phase.

-

-

Alkaline Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 N NaOH or 1.0 N NaOH.

-

Reflux the mixture for a specified period (e.g., 8 hours).

-

Cool the solution to room temperature and neutralize with an appropriate volume of HCl of the same normality.

-

Dilute the solution to a final desired concentration with the mobile phase.

-

-

Oxidative Degradation:

-

To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% or 30%).

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Dilute the solution to a final desired concentration with the mobile phase.

-

-

Thermal Degradation:

-

Place the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined duration (e.g., 120 minutes).

-

Alternatively, reflux the drug solution at a specified temperature for a set time.

-

After exposure, cool the sample and prepare a solution of a known concentration in the mobile phase.

-

-

Photolytic Degradation:

-

Expose the solid drug powder or a solution of the drug to direct sunlight for a specified duration (e.g., 24 hours).

-

A photostability chamber can be used with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

After exposure, prepare a solution of a known concentration in the mobile phase.

-

-

Neutral Hydrolysis:

-

Reflux the drug solution in distilled water for a specified period.

-

Cool the solution and dilute to a final desired concentration with the mobile phase.

-

3. Sample Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify and quantify the degradation products.

Stability-Indicating HPLC Method

This protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of ethionamide from its degradation products.

1. Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Methanol: Water (50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 290 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

2. Preparation of Standard Solution:

-

Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

-

Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 10 µg/mL.

3. Sample Preparation:

-

For bulk drug: Prepare a solution of the drug in the mobile phase at a concentration equivalent to the working standard.

-

For dosage forms: Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a known amount of ethionamide into a volumetric flask. Dissolve in the mobile phase with the aid of sonication, and then dilute to the final concentration.

-

For stressed samples: After the stress exposure and any necessary neutralization, dilute the sample with the mobile phase to a concentration within the linear range of the method.

4. System Suitability:

-

Inject the standard solution multiple times (e.g., five replicates).

-

The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak areas is less than 2.0%.

5. Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and calculate the amount of ethionamide and any degradation products in the samples by comparing the peak areas with that of the standard.

Visualizations

The following diagrams illustrate the key degradation pathways and the general workflow for forced degradation studies.

Caption: Major degradation pathways of this compound.

References

Ethionamide Hydrochloride: A Technical Guide for the Treatment of Multidrug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethionamide (ETH), a derivative of thio-isonicotinamide, is a critical second-line antimicrobial agent in the therapeutic arsenal against multidrug-resistant tuberculosis (MDR-TB).[1][2] Discovered in 1956, it is structurally analogous to isoniazid (INH) but retains efficacy against many INH-resistant strains, making it a cornerstone in combination therapy for difficult-to-treat tuberculosis infections.[3][4] Ethionamide is a prodrug, meaning it requires bioactivation within Mycobacterium tuberculosis (M.tb) to exert its bactericidal or bacteriostatic effects.[5][6] Its use, however, is often limited by a significant adverse effect profile, primarily gastrointestinal intolerance and hepatotoxicity, which necessitates careful patient management and drives research into more tolerable and effective therapeutic strategies.[7][8] This guide provides a comprehensive technical overview of ethionamide hydrochloride, focusing on its mechanism, resistance pathways, pharmacological properties, and the experimental methodologies used in its study.

Mechanism of Action: A Prodrug Pathway

Ethionamide's antibacterial activity is contingent upon its conversion to an active form within the mycobacterium. This process involves a specific enzymatic pathway that ultimately targets the synthesis of mycolic acids, essential lipid components of the robust mycobacterial cell wall.[5][7]

-

Activation: The journey begins when the inert ethionamide prodrug is activated by the flavin-dependent monooxygenase, EthA, an enzyme encoded by the ethA gene (Rv3854c).[3][9][10] This activation step, an S-oxidation, converts ETH into a reactive S-oxide metabolite.[6][11]

-

Repression: The expression of the activating enzyme, EthA, is negatively regulated by a transcriptional repressor known as EthR (Rv3855).[3][9][12] EthR binds to the intergenic region between ethA and ethR, suppressing the transcription of both genes. The development of EthR inhibitors is an active area of research, as blocking this repressor could increase EthA expression, thereby enhancing the activation and efficacy of ethionamide.[3]

-

Target Inhibition: The activated ETH S-oxide spontaneously rearranges and, in the presence of NAD+, forms a covalent NAD-ETH adduct.[10] This adduct is the ultimate bioactive molecule. It acts as a potent, tight-binding inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, InhA.[4][5][10]

-

Mycolic Acid Disruption: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the long-chain fatty acids that are precursors to mycolic acids.[5][12] By inhibiting InhA, the ETH-NAD adduct effectively blocks mycolic acid biosynthesis, compromising the structural integrity of the mycobacterial cell wall and leading to bacterial death.[5][7] While both ethionamide and isoniazid target InhA, their distinct activation pathways mean that cross-resistance is not universal.[1][3]

References

- 1. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethionamide - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 6. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. ethA, inhA, and katG loci of ethionamide-resistant clinical Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]

The Role of EthR as a Transcriptional Repressor of EthA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide (ETH) is a crucial second-line pro-drug for treating multidrug-resistant Mycobacterium tuberculosis (Mtb). Its activation to a bactericidal agent is dependent on the monooxygenase EthA. The expression of the ethA gene is tightly controlled by the transcriptional repressor EthR, a member of the TetR/CamR family of regulators. Elevated levels of EthR lead to diminished EthA production, thereby conferring resistance to ethionamide. This technical guide provides a comprehensive overview of the molecular mechanisms governing EthR-mediated repression of ethA, detailing the structural basis of this interaction, the signaling pathways that modulate EthR activity, and the experimental methodologies used to investigate this critical regulatory system. A deeper understanding of the EthR-EthA axis is paramount for the development of novel strategies to counteract ethionamide resistance, including the design of EthR inhibitors that can act as "booster" drugs to enhance the efficacy of ethionamide treatment.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Ethionamide (ETH), a structural analog of isoniazid, is a vital component of treatment regimens for MDR-TB.[1][2] However, its efficacy is often limited by the development of resistance. ETH is a pro-drug that requires bioactivation by the mycobacterial flavin-containing monooxygenase EthA to form an active ETH-NAD adduct, which subsequently inhibits the enoyl-acyl carrier protein reductase InhA, a key enzyme in mycolic acid biosynthesis.[3][4]

The expression of the ethA gene (Rv3854c) is negatively regulated at the transcriptional level by the product of the divergently transcribed ethR gene (Rv3855).[5][6] EthR functions as a transcriptional repressor, binding to a specific operator site within the ethA-ethR intergenic region and thereby blocking the transcription of ethA.[2][6] Overexpression of EthR has been shown to confer resistance to ETH, while inactivation of ethR leads to ETH hypersensitivity.[5][6] This central role of EthR in controlling ETH activation makes it an attractive target for the development of adjunctive therapies aimed at potentiating the action of ethionamide. This guide will delve into the technical details of the EthR-mediated repression of EthA, providing researchers with a foundational understanding of this critical drug resistance mechanism.

The Molecular Mechanism of EthR Repression

EthR is a homodimeric protein that belongs to the TetR/CamR family of transcriptional regulators.[7][8] Each monomer consists of an N-terminal DNA-binding domain containing a helix-turn-helix (HTH) motif and a C-terminal ligand-binding/dimerization domain.[7][8] The repression of ethA transcription is achieved through the direct binding of the EthR homodimer to its operator site in the ethA-ethR intergenic promoter region.[2][6]

The EthR Operator Site

The ethA and ethR genes are arranged in a divergent orientation, separated by an intergenic region that contains the promoter elements for both genes.[5][6] DNA footprinting analysis has revealed that EthR protects an unusually long 55-base-pair region within this intergenic space.[2] This extended binding site is significantly larger than the typical 15-bp operators recognized by other members of the TetR/CamR family, suggesting a unique mode of DNA interaction.[2] The transcriptional start site of ethA has been mapped to be located within this EthR-binding region, providing a clear mechanism for steric hindrance of RNA polymerase binding and subsequent transcriptional repression.[2]

Stoichiometry and Cooperative Binding of EthR to DNA

Initial studies suggested that EthR exists as a dimer in solution and binds to its operator as a multimeric complex.[2] Surface plasmon resonance (SPR) analyses have indicated that up to eight EthR molecules can bind cooperatively to the 55 bp operator.[2] This cooperative octamerization represents a novel repression mechanism for a TetR/CamR family member.[2] This multimeric binding likely ensures a very tight and stable repression of ethA expression under basal conditions.

Regulation of EthR Activity

The repressive function of EthR is not static and can be modulated by various factors, including the binding of small molecule ligands and post-translational modifications. These regulatory mechanisms offer potential avenues for therapeutic intervention.

Allosteric Regulation by Ligand Binding

Like other TetR family members, EthR possesses a ligand-binding pocket within its C-terminal domain. The binding of specific ligands to this pocket induces a conformational change in the protein, which is transmitted to the N-terminal DNA-binding domains.[8] This allosteric change alters the spacing and orientation of the HTH motifs, rendering EthR incapable of binding to its operator DNA.[8] Consequently, the repression of ethA is lifted, leading to increased EthA production and enhanced activation of ethionamide.

Crystal structures of EthR have revealed a long, hydrophobic tunnel-like cavity in the ligand-binding domain.[7][8] Fortuitous ligands, such as hexadecyl octanoate, have been found to occupy this pocket in crystallized EthR, inducing a conformation that is incompatible with DNA binding.[8] This discovery has spurred the development of synthetic EthR inhibitors that mimic these natural ligands.[9] These inhibitors have been shown to bind to EthR with high affinity, disrupt its DNA-binding activity, and potentiate the efficacy of ethionamide against M. tuberculosis both in vitro and in vivo.[9]

Regulation by Phosphorylation

Recent studies have demonstrated that EthR activity is also regulated by post-translational modification, specifically phosphorylation by the serine/threonine protein kinase PknF.[1][10] Mass spectrometry analysis has identified four phosphorylation sites within the N-terminal region of EthR: Thr2, Thr3, Ser4, and Ser7.[10] Phosphorylation of these residues by PknF negatively regulates the DNA-binding activity of EthR.[1][10] A phosphomimetic mutant of EthR, where these residues were replaced with aspartate, showed a markedly decreased affinity for the ethA promoter region.[10] This finding suggests a complex regulatory network where signaling pathways within the mycobacterium can modulate the level of ethionamide resistance by controlling the phosphorylation state of EthR.

Quantitative Data on EthR Interactions

The following tables summarize key quantitative data related to the interaction of EthR with its DNA operator, ligands, and the resulting impact on ethionamide susceptibility.

| Parameter | Value | Method | Reference |

| EthR-DNA Interaction | |||

| EthR Binding Site Size | 55 bp | DNase I Footprinting | [2] |

| Stoichiometry on Operator | Up to 8 molecules | Surface Plasmon Resonance (SPR) | [2] |

| EthR Ligand Binding | |||

| BDM31343 (Inhibitor) Ki | Not explicitly stated, but shown to be a potent inhibitor | In vitro assays | [9] |

| Effect of EthR Inhibition | |||

| Increase in ETH Potency (in vitro) | >10-fold | MIC determination | [9] |

Note: Specific binding affinities (Kd) and inhibition constants (Ki) are often context-dependent and can vary between studies. The data presented here are representative values from the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the EthR-EthA regulatory system.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the binding of EthR to its DNA operator.[2][11]

Protocol:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the 55-bp EthR binding site within the ethA-ethR intergenic region.

-

Label one oligonucleotide at the 5' end with a non-radioactive tag (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).

-

Anneal the labeled and unlabeled oligonucleotides to generate a double-stranded DNA probe.

-

Purify the probe using a suitable method (e.g., polyacrylamide gel electrophoresis or column purification).

-

-

Binding Reaction:

-

In a final volume of 20 µL, combine the following components in a microcentrifuge tube:

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Purified recombinant EthR protein (titrate concentrations, e.g., 0-500 nM)

-

Non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.

-

Labeled DNA probe (a fixed, low concentration, e.g., 1 nM).

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

-

Electrophoresis:

-

Load the binding reactions onto a native polyacrylamide gel (e.g., 6% acrylamide in 0.5x TBE buffer).

-

Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane if using a biotin-labeled probe, followed by chemiluminescent detection.

-

For fluorescently labeled probes, visualize the gel directly using a fluorescent imager.

-

For radioactively labeled probes, expose the dried gel to X-ray film or a phosphorimager screen.

-

Expected Results: A band corresponding to the free DNA probe will be present in all lanes. In lanes containing EthR, a slower-migrating band representing the EthR-DNA complex will appear, with its intensity increasing with higher EthR concentrations.

DNase I Footprinting Assay

This technique is used to precisely map the binding site of EthR on the DNA.[2][12]

Protocol:

-

Probe Preparation:

-

Prepare a DNA fragment (e.g., by PCR) spanning the ethA-ethR intergenic region.

-

End-label one strand of the DNA fragment with ³²P.

-

Purify the singly end-labeled probe.

-

-

Binding and Digestion:

-

Set up binding reactions as described for EMSA, but with a higher volume (e.g., 50 µL).

-

After the incubation period, add a pre-determined, limiting amount of DNase I to each reaction.

-

Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature to allow for partial DNA digestion.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturing agent).

-

-

Analysis:

-

Purify the DNA fragments from the reaction mixtures.

-

Resuspend the DNA in a formamide-based loading buffer.

-

Separate the DNA fragments on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

-

Visualize the fragments by autoradiography.

-

Expected Results: The lane containing only the DNA probe and DNase I will show a continuous ladder of bands. In the lanes containing EthR, a "footprint" or a region with a significant reduction or absence of bands will be observed, corresponding to the DNA region protected by the bound EthR protein from DNase I cleavage.

Surface Plasmon Resonance (SPR)

SPR is employed to obtain quantitative data on the kinetics and affinity of the EthR-DNA interaction in real-time.[2][13]

Protocol:

-

Chip Preparation:

-

Immobilize a biotinylated DNA oligonucleotide corresponding to the EthR operator site onto a streptavidin-coated sensor chip.

-

-

Binding Analysis:

-

Inject a series of concentrations of purified EthR protein in a suitable running buffer over the sensor chip surface.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound protein, in real-time. This generates a sensorgram showing the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to various binding models (e.g., 1:1 Langmuir binding, or more complex models for cooperative binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Expected Results: The analysis will yield quantitative kinetic and affinity parameters for the EthR-DNA interaction, providing insights into the strength and stability of the complex.

Signaling Pathways and Logical Relationships

The regulation of ethA expression by EthR is a key control point in ethionamide activation. The following diagrams illustrate the core signaling pathway and the logical flow of this regulatory mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. EthR, a repressor of the TetR/CamR family implicated in ethionamide resistance in mycobacteria, octamerizes cooperatively on its operator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of EthR in a ligand bound conformation reveals therapeutic perspectives against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural activation of the transcriptional repressor EthR from Mycobacterium tuberculosis by single amino acid change mimicking natural and synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mycobacterium tuberculosis transcriptional repressor EthR is negatively regulated by Serine/Threonine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNase I footprinting [gene.mie-u.ac.jp]

- 13. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethionamide Hydrochloride: An In-depth Technical Guide on its Activity Against Non-Tuberculous Mycobacteria

Executive Summary: Non-tuberculous mycobacteria (NTM) represent a growing global health concern, characterized by their intrinsic resistance to many standard antimicrobial agents, making treatment challenging.[1] Ethionamide (ETH), a second-line antitubercular drug, has a variable and often limited role in the management of NTM infections. This document provides a comprehensive technical overview of ethionamide hydrochloride's activity against NTM, intended for researchers, scientists, and drug development professionals. It consolidates in vitro susceptibility data, details the molecular mechanism of action and resistance, outlines standardized experimental protocols for susceptibility testing, and explores potential strategies for potentiation. The data reveal that while ETH shows some activity against certain NTM species, such as Mycobacterium kansasii, its efficacy against others, notably the Mycobacterium avium complex (MAC), is generally poor.[2]

Mechanism of Action

Ethionamide is a structural analog of isoniazid and functions as a prodrug, meaning it requires bioactivation within the mycobacterial cell to exert its antimicrobial effect.[3][4] The activation process is primarily carried out by a monooxygenase enzyme, EthA, which is encoded by the ethA gene.[5][6] The expression of EthA is, in turn, negatively regulated by a transcriptional repressor, EthR.[5][7]

Once activated by EthA, ethionamide forms an adduct with NAD+, which then targets and inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[3][6] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the synthesis of mycolic acids—the long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.[3][5] By inhibiting InhA, ethionamide effectively disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.[3]

Caption: The bioactivation pathway of ethionamide in mycobacteria.

In Vitro Activity and Susceptibility Data

The in vitro activity of ethionamide against NTM is highly species-dependent. Unlike its established role in treating multidrug-resistant M. tuberculosis, its utility for NTM is not well-defined, and the Clinical and Laboratory Standards Institute (CLSI) has not established MIC breakpoints for most NTM species.[2][8] Susceptibility data, primarily presented as Minimum Inhibitory Concentration (MIC) values, show a wide range of efficacy.

Generally, ethionamide demonstrates poor activity against Mycobacterium avium complex (MAC) isolates.[2] Conversely, it shows stronger antibacterial activity against M. kansasii.[2] Data for other NTM species are varied. The tables below summarize published MIC values for various rapidly and slowly growing mycobacteria.

Table 1: Ethionamide MICs against Rapidly Growing Mycobacteria (RGM)

| NTM Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|

| M. abscessus | >100 | - | - | [8] |

| M. chelonae | >64 | - | - | [9] |

| M. fortuitum | 16 - >64 | - | - | [9] |

| M. peregrinum | 4 - 8 | - | - | [9] |

| M. phlei | 2 - 4 | - | - | [9] |

| M. duvalii | 4 - 8 | - | - | [9] |

| M. gilvum | 4 | - | - |[9] |

Table 2: Ethionamide MICs against Slowly Growing Mycobacteria (SGM)

| NTM Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|

| M. avium complex (MAC) | High | High | High | [2] |

| M. kansasii | Low | Low | Low | [2] |

| M. gordonae | 1 - 4 | - | - | [9] |

| M. asiaticum | 1 - 2 | - | - | [9] |

| M. szulgai | 1 - 2 | - | - | [9] |

| M. malmoense | 2 - 4 | - | - | [9] |

| M. xenopi | 4 - 8 | - | - | [9] |

| M. simiae | >64 | - | - |[9] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. "High" and "Low" are used where specific quantitative values were not provided in the source material.

Mechanisms of Resistance

Resistance to ethionamide in mycobacteria can emerge through several genetic alterations that either prevent the drug's activation or modify its target.[5] These mechanisms have been primarily studied in M. tuberculosis but are considered relevant to NTM.

-

Impaired Activation: Mutations in the ethA gene are a common cause of resistance.[5][6] These mutations can lead to a non-functional or less efficient EthA enzyme, preventing the conversion of the ethionamide prodrug into its active form.

-

Target Modification/Overexpression: Mutations in the inhA gene or its promoter region can confer resistance.[5][6] A mutation in the inhA coding sequence may alter the drug's binding site, while mutations in the promoter can lead to overexpression of the InhA enzyme, effectively titrating the active drug.[6]

-

Regulatory Gene Alterations: Overexpression of the ethR gene can increase the repression of ethA, leading to lower levels of the activating enzyme and subsequent resistance.[5]

-

Other Mechanisms: Efflux pumps that actively transport the drug out of the cell and mutations in genes like mshA, involved in mycothiol biosynthesis which may assist in ETH activation, have also been implicated in resistance.[4][6][10]

Caption: Key molecular mechanisms of resistance to ethionamide.

Experimental Protocols for Susceptibility Testing

This method is the recommended standard for determining the MIC of antimicrobial agents against NTM.[12]

-

Inoculum Preparation: A suspension of the NTM isolate is prepared from a pure culture grown on solid media. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final standardized concentration of mycobacteria.

-

Plate Preparation: Commercially available microtiter plates (e.g., Sensititre MYCOTB) containing serial two-fold dilutions of lyophilized antimicrobial agents, including ethionamide, are used.[13] The prepared inoculum is added to a cation-adjusted Mueller-Hinton broth.[9]

-

Inoculation: The wells of the microtiter plate are inoculated with the standardized bacterial suspension.

-

Incubation: Plates are sealed and incubated at the appropriate temperature (e.g., 30°C for rapidly growers, 35-37°C for most slow growers) for a specified period. Incubation time varies by species, typically 3-5 days for RGM and 7-14 days or longer for SGM.[12]

-

Reading and Interpretation: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[14] The result is read either visually or with an automated reader.

This method is more commonly used for M. tuberculosis but can be adapted for NTM. It determines the proportion of bacteria in a population that is resistant to a specific "critical concentration" of a drug.[15]

-

Media Preparation: A solid medium, such as Middlebrook 7H10/7H11 agar or Löwenstein-Jensen (L-J) medium, is prepared. The test medium is supplemented with a specific critical concentration of ethionamide (e.g., 40 µg/mL on L-J medium), while a control medium contains no drug.[15]

-

Inoculum Preparation: A standardized suspension of the NTM isolate is prepared and serially diluted (e.g., 10⁻² and 10⁻⁴).

-

Inoculation: A defined volume of each dilution is inoculated onto both the drug-free control medium and the drug-containing medium.

-

Incubation: Plates are incubated for several weeks until colonies are clearly visible on the control plates.

-

Interpretation: The number of colony-forming units (CFUs) on the drug-containing medium is compared to the number on the control medium. The isolate is considered resistant if the number of CFUs on the drug medium is ≥1% of the number on the control medium.

Caption: A generalized workflow for NTM antimicrobial susceptibility testing.

Strategies for Potentiation

Given the high toxicity and often borderline efficacy of ethionamide, strategies to potentiate its activity are of significant interest for drug development. One promising approach involves targeting the EthR repressor. By developing small-molecule inhibitors of EthR, it is possible to de-repress the expression of the ethA gene.[7] This leads to increased levels of the EthA enzyme, resulting in more efficient bioactivation of ethionamide. This strategy can boost the potency of ethionamide by more than tenfold in culture, potentially allowing for lower, less toxic clinical doses while maintaining efficacy.[4][7]

References

- 1. Trends in the Antibiotic Resistance of Non-Tuberculous Mycobacteria in Iran: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 4. Strategies for potentiation of ethionamide and folate antagonists against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethionamide - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Synthetic EthR inhibitors boost antituberculous activity of ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Susceptibility of Standard Strains of Nontuberculous Mycobacteria by Microplate Alamar Blue Assay | PLOS One [journals.plos.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Drugs for treating infections caused by non-tubercular mycobacteria: a narrative review from the study group on mycobacteria of the Italian Society of Infectious Diseases and Tropical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]

- 15. Dilemmas with ethionamide susceptibility testing of Mycobacterium tuberculosis: A microbiologist & physician's nightmare - PMC [pmc.ncbi.nlm.nih.gov]

InhA as the Primary Target of Activated Ethionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionamide (ETH), a critical second-line anti-tubercular agent, functions as a prodrug requiring bioactivation to exert its therapeutic effect against Mycobacterium tuberculosis. This guide provides a detailed examination of the molecular mechanisms underpinning Ethionamide's action, with a specific focus on its primary target, the enoyl-acyl carrier protein reductase (InhA). We will delve into the activation cascade of Ethionamide, the kinetics of InhA inhibition, and the genetic basis of resistance. This document consolidates quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the pertinent biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of tuberculosis drug development.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Ethionamide, a structural analog of isoniazid (INH), is a cornerstone of MDR-TB treatment regimens.[1][2][3] Both drugs ultimately target InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the hallmark components of the mycobacterial cell wall.[4][5][6] However, the activation pathways for these two prodrugs are distinct, leading to a lack of complete cross-resistance and underscoring the importance of understanding their specific mechanisms of action.[2][7] This guide focuses on the intricate journey of Ethionamide from a dormant prodrug to a potent inhibitor of InhA.

The Activation Pathway of Ethionamide

Ethionamide is a prodrug that requires enzymatic activation within the mycobacterium to become biologically active.[2][8] This activation is a multi-step process primarily initiated by the flavin monooxygenase EthA, encoded by the ethA gene (Rv3854c).[4][9][10] The expression of ethA is negatively regulated by the transcriptional repressor EthR.[5][6]

The activation cascade can be summarized as follows:

-

Oxidation by EthA: EthA, an NADPH-dependent monooxygenase, catalyzes the S-oxidation of the thioamide group of Ethionamide, converting it into a highly reactive sulfoxide intermediate.[8][9]

-

Formation of a Reactive Intermediate: The ethionamide-S-oxide undergoes further transformation to form a reactive species.[11]

-

Adduct Formation with NAD+: This reactive intermediate then covalently binds to the nicotinamide adenine dinucleotide (NAD+) cofactor, forming an Ethionamide-NAD (ETH-NAD) adduct.[12][13]

This ETH-NAD adduct is the ultimate bioactive molecule that targets InhA.[12]

InhA: The Primary Molecular Target